1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction without significant loss of efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring but differ in the position of the nitrogen atoms and the presence of additional substituents.
1H-Pyrrolo[2,3-b]pyridine: Similar in having a pyridine ring but differs in the fused ring structure.
Imidazole-containing compounds: These compounds have a similar nitrogen-rich heterocyclic structure but differ in the ring size and nitrogen positioning.
Uniqueness: 1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyridine and triazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c10-9-12-7-14(13-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5H2,(H2,10,13) |
InChI Key |
QGCUOXBHQRRQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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